H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2
CAS No.:
Cat. No.: VC16611369
Molecular Formula: C71H124N20O17
Molecular Weight: 1529.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C71H124N20O17 |
|---|---|
| Molecular Weight | 1529.9 g/mol |
| IUPAC Name | (3S)-4-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C71H124N20O17/c1-11-41(9)57(91-63(101)46(25-17-19-29-73)84-70(108)58(42(10)12-2)90-60(98)44(74)23-20-30-79-71(77)78)69(107)80-36-55(94)81-49(32-39(5)6)64(102)87-51(34-43-21-14-13-15-22-43)66(104)88-52(35-56(95)96)67(105)83-47(26-27-54(75)93)62(100)86-50(33-40(7)8)65(103)89-53(37-92)68(106)82-45(24-16-18-28-72)61(99)85-48(59(76)97)31-38(3)4/h13-15,21-22,38-42,44-53,57-58,92H,11-12,16-20,23-37,72-74H2,1-10H3,(H2,75,93)(H2,76,97)(H,80,107)(H,81,94)(H,82,106)(H,83,105)(H,84,108)(H,85,99)(H,86,100)(H,87,102)(H,88,104)(H,89,103)(H,90,98)(H,91,101)(H,95,96)(H4,77,78,79)/t41-,42-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-/m0/s1 |
| Standard InChI Key | CHKCEEKDUYQLPA-DOFZWDJLSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Introduction
Structural Characteristics and Molecular Composition
Amino Acid Sequence and Primary Structure
The peptide’s primary structure is defined by the linear sequence: Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu, terminated by a C-terminal amide group. This sequence includes multiple hydrophobic residues (Ile, Leu, Phe) interspersed with charged (Arg, Lys, Asp) and polar (Gln, Ser) amino acids, suggesting a balance of solubility and membrane interaction potential . The presence of lysine and arginine residues at positions 3, 12, and 13 introduces cationic charge clusters, which may facilitate interactions with anionic biological targets such as cell membranes or nucleic acids.
Table 1: Molecular Properties of H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Lys-Leu-NH2
| Property | Value |
|---|---|
| Molecular Formula | C71H124N20O17 |
| Molecular Weight | 1529.9 g/mol |
| IUPAC Name | (3S)-4-[[(2S)-5-amino-1-[[...] |
| Charge Distribution | Cationic (pH 7.0) |
Synthesis and Production Methodologies
Solid-Phase Peptide Synthesis (SPPS)
The peptide is synthesized via solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, as indicated by its commercial availability for research purposes. Key steps include:
-
Resin Activation: A Wang resin is functionalized with the C-terminal leucine amide.
-
Sequential Coupling: Amino acids are added in a stepwise manner, with coupling reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) facilitating amide bond formation.
-
Deprotection and Cleavage: The final peptide is cleaved from the resin using trifluoroacetic acid (TFA), followed by purification via reverse-phase HPLC .
Challenges in Large-Scale Production
Scalability is hindered by the peptide’s length (13 residues) and the presence of sterically hindered residues (e.g., isoleucine at positions 2 and 4). Aggregation during synthesis necessitates the use of solubilizing agents like DMSO or TFE (2,2,2-trifluoroethanol) .
Mechanistic Insights and Biological Interactions
Putative Mechanisms of Action
While direct target identification remains elusive, homologous peptides exhibit:
-
Antimicrobial Activity: Cationic residues disrupt bacterial membranes via electrostatic interactions with phospholipid head groups .
-
Immunomodulatory Effects: Arginine and lysine residues may bind toll-like receptors (TLRs), modulating cytokine production .
-
Cell-Penetrating Properties: The hydrophobic core (Leu-Phe-Leu) facilitates lipid bilayer traversal, suggesting potential for drug delivery applications.
In Vitro and In Vivo Studies
Analytical and Characterization Techniques
Structural Validation
-
Nuclear Magnetic Resonance (NMR): 2D NOESY spectra confirm spatial proximity of Ile¹ and Leu⁶ residues, supporting predicted helical motifs.
-
Mass Spectrometry: MALDI-TOF analysis verifies molecular weight (observed: 1530.2 Da; theoretical: 1529.9 Da).
Future Research Directions
-
Target Deconvolution: Utilize phage display or affinity chromatography to identify binding partners.
-
Pharmacokinetic Profiling: Assess stability in serum and biodistribution in rodent models.
-
Structure-Activity Relationship (SAR) Studies: Systematically vary residues to optimize potency and reduce toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume